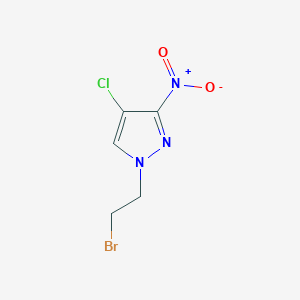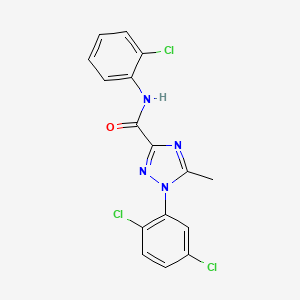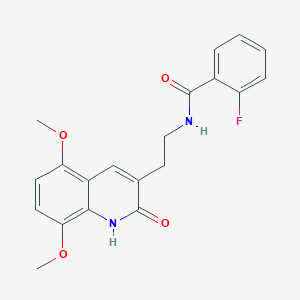![molecular formula C22H29N3O2S B2449867 N'-[4-(propan-2-yl)phényl]-N-({1-[(thiophène-3-yl)méthyl]pipéridin-4-yl}méthyl)éthanediamide CAS No. 1235081-49-8](/img/structure/B2449867.png)
N'-[4-(propan-2-yl)phényl]-N-({1-[(thiophène-3-yl)méthyl]pipéridin-4-yl}méthyl)éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isopropylphenyl group, a thiophen-3-ylmethyl group, and a piperidin-4-ylmethyl group, all connected through an oxalamide linkage.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Mode of Action
Compounds containing imidazole and thiophene moieties have been reported to show a broad range of biological activities . They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing imidazole and thiophene moieties are known to interact with various biochemical pathways . They can influence a wide range of processes, from inflammation to cell proliferation, and their effects can have downstream impacts on various physiological systems.
Result of Action
Compounds containing imidazole and thiophene moieties are known to have diverse biological and clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the isopropylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the thiophen-3-ylmethyl intermediate: This involves the reaction of thiophene with formaldehyde and a suitable base to form the thiophen-3-ylmethyl group.
Preparation of the piperidin-4-ylmethyl intermediate: This can be synthesized by reacting piperidine with formaldehyde and a reducing agent such as sodium borohydride.
These intermediates are then coupled through an oxalamide linkage using oxalyl chloride and a base such as triethylamine under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-(4-isopropylphenyl)-N2-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N'-[4-(propan-2-yl)phenyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylphenyl group enhances its hydrophobicity, while the thiophen-3-ylmethyl group provides potential sites for further functionalization. The piperidin-4-ylmethyl group contributes to its overall stability and reactivity.
Propriétés
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-16(2)19-3-5-20(6-4-19)24-22(27)21(26)23-13-17-7-10-25(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEKJQSXGJXOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)
![N-(4-butylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449794.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2449805.png)
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

